molecular formula C14H20ClNO2S2 B2616886 7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane CAS No. 1705761-66-5

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane

Cat. No. B2616886
CAS RN: 1705761-66-5
M. Wt: 333.89
InChI Key: VXAAZZGJJVCKPE-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-4-(isopropylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of sulfonamide derivatives with chlorophenyl components has shown certain antiviral activities, suggesting potential research applications of similar compounds in antiviral drug development (Zhuo Chen et al., 2010).

Anti-inflammatory Properties

Studies on benzodiazepine receptor ligands containing chlorophenyl groups have demonstrated anti-inflammatory effects, indicating potential applications in the development of anti-inflammatory agents (S. R. Torres et al., 1999).

Corrosion Inhibition

Research on thiazole and thiadiazole derivatives for corrosion inhibition of metals highlights the role of chlorophenyl-containing compounds in protecting materials, suggesting applications in materials science and engineering (S. Kaya et al., 2016).

Antineoplastic Activity

Compounds with thiazole components have been investigated for their antineoplastic activity, particularly against leukemia cell lines, which could inform research into cancer therapeutics (Iraj Lalezari & Edward L. Schwartz, 1988).

properties

IUPAC Name

7-(2-chlorophenyl)-4-propan-2-ylsulfonyl-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2S2/c1-11(2)20(17,18)16-8-7-14(19-10-9-16)12-5-3-4-6-13(12)15/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAZZGJJVCKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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